Calcium chromate

Description

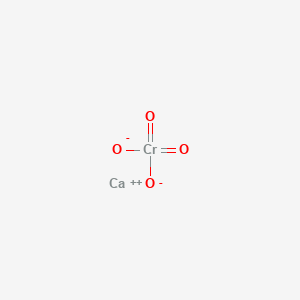

Structure

2D Structure

Properties

CAS No. |

13765-19-0 |

|---|---|

Molecular Formula |

CaCrH2O4 |

Molecular Weight |

158.09 g/mol |

IUPAC Name |

calcium;dioxido(dioxo)chromium |

InChI |

InChI=1S/Ca.Cr.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2 |

InChI Key |

XBBFPHLRACEUEX-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

O[Cr](=O)(=O)O.[Ca] |

Color/Form |

Yellow monoclinic rhombic crystals Bright yellow powder Yellow crystals |

density |

greater than 1 at 68 °F (USCG, 1999) 2.89 3.12 g/m³ |

melting_point |

1000 °C (decomposes) |

Other CAS No. |

12205-18-4 13765-19-0 53568-70-0 |

physical_description |

Calcium chromate is a yellow powder. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to prevent its spread to the environment. YELLOW CRYSTALS OR POWDER. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

10060-08-9 (dihydrate) |

shelf_life |

Stable under recommended storage conditions. Stable material. |

solubility |

less than 0.1 mg/mL at 72° F (NTP, 1992) Slightly soluble in water Soluble in dilute acids Insoluble in acetone Insoluble in ethanol Solubility in water, g/100ml: 22.3 (good) |

Synonyms |

calcium chromate calcium chromate(VI) calcium chromate(VI), dihydrate |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations of Calcium Chromate

Traditional Synthesis Routes and Mechanistic Investigations

Traditional methods for synthesizing calcium chromate (B82759) have been well-established and are foundational to its industrial production. These routes often involve straightforward chemical reactions under controlled conditions.

Reaction of Calcium Hydroxide (B78521) with Chromic Acid: Controlled Synthesis Conditions

One of the primary methods for synthesizing calcium chromate involves the reaction of calcium hydroxide (Ca(OH)₂) with chromic acid (H₂CrO₄). ucar.eduosti.gov This process requires careful control of the reaction conditions to ensure the formation of a pure product. ucar.edu The synthesis is typically a two-stage process. Initially, calcium hydroxide is added to a chromic acid solution in a 1:1 molar ratio, leading to the formation of calcium dichromate (CaCr₂O₇). This initial reaction is exothermic, and cooling is necessary to prevent the premature precipitation of this compound. benchchem.com

In the second stage, a further quantity of calcium hydroxide is added to the cooled calcium dichromate solution. google.com Maintaining the temperature below 5°C is crucial during this step to produce a solution of a freely soluble but unstable form of this compound. google.com The pH is adjusted to approximately 9.0 to optimize the solubility of the intermediates. benchchem.com A laboratory-scale synthesis might involve dissolving chromium trioxide (CrO₃) in water to form chromic acid, followed by the addition of a calcium hydroxide slurry. The rate of addition is controlled to maintain a temperature between 70 to 75°C, which results in the immediate precipitation of yellow this compound. osti.gov However, an excess of chromic acid can lead to a lower pH and reduced yield due to the moderate solubility of this compound in acidic solutions. osti.gov

Salt Metathesis Reactions: Sodium Chromate and Calcium Chloride Pathways

Salt metathesis, or double displacement, is another common route for the synthesis of this compound. This method typically involves the reaction between sodium chromate (Na₂CrO₄) and calcium chloride (CaCl₂). youtube.comwikipedia.orgassignmentpoint.comqsstudy.com When aqueous solutions of these two salts are mixed, this compound precipitates out of the solution, leaving sodium chloride dissolved in the water. wikipedia.orgassignmentpoint.comqsstudy.com The reaction is as follows:

Na₂CrO₄ + CaCl₂ → CaCrO₄ + 2NaCl youtube.comwikipedia.orgassignmentpoint.com

Calcination Processes: High-Temperature Synthesis from Chromium(III) Ions

This compound can also be formed through calcination, a high-temperature process. This method can utilize products containing chromium(III) ions. taylorandfrancis.com For instance, when calcium silicate (B1173343) hydrates with incorporated Cr³⁺ ions are calcined, they can recrystallize to form this compound at temperatures around 550°C. mdpi.comktu.edu In some studies, the formation of this compound has been observed at 700°C from the calcination of synthesis products containing Cr³⁺ ions. taylorandfrancis.comtandfonline.comtandfonline.com The thermal treatment of chromium-containing sludges, especially in the presence of calcium carbonate (CaCO₃), can also lead to the formation of nano-crystalline this compound. researchgate.net

The process involves the oxidation of trivalent chromium to the hexavalent state, which then reacts with calcium ions to form this compound. researchgate.net The stability of the formed this compound can extend to temperatures as high as 1000°C. mdpi.comktu.edu

Oxidative Roasting Processes: Formation from Chromite and Calcium Carbonate

The production of chromates, including this compound, can be achieved through the oxidative roasting of chromite ore. google.com In this high-temperature process, chromite ore is roasted in the presence of calcium carbonate (CaCO₃) and air. google.com This process, known as calcium-roasting, is carried out in a rotary kiln at temperatures between 1100-1200°C. google.com The trivalent chromium in the chromite is oxidized to the hexavalent state, leading to the formation of this compound. mdpi.com

However, research has shown that when roasting chromite ore with calcium carbonate, other calcium-chromium compounds such as Ca₃(CrO₄)₂ and Ca₅(CrO₄)₃O₀.₅ can be the main products, and CaCrO₄ may not be detected in all cases. researchgate.net The formation of these different this compound compounds is influenced by factors such as the roasting temperature and the molar ratio of calcium to chromium. researchgate.net

Novel Synthesis Approaches for this compound Nanostructures

Recent research has focused on developing novel methods for the synthesis of this compound with specific morphologies, such as nanostructures. These advanced materials can exhibit unique properties compared to their bulk counterparts.

Coprecipitation Methods for Nanocrystallite Formation

Coprecipitation is a versatile method used to synthesize nanocrystalline materials, including this compound. This technique involves the simultaneous precipitation of multiple ions from a solution to form a mixed, homogeneous solid. In the context of this compound nanostructures, a precipitant is added to a solution containing both calcium and chromium ions.

One approach involves the use of a potash solution as a precipitant in a solution containing calcium nitrate (B79036) and chromium nitrate. ias.ac.in Another method utilizes ammonia (B1221849) to precipitate calcium and chromium as a hydroxide gel from a waste solution. researchgate.netresearchgate.netresearchgate.net This gel is then heated at controlled temperatures (300-600°C) to form this compound. researchgate.netresearchgate.net At lower temperatures (e.g., 300°C), an amorphous phase of this compound is formed, while higher temperatures (e.g., 600°C) lead to the formation of crystalline CaCrO₄ nanorods. researchgate.netresearchgate.netresearchgate.net This method allows for the synthesis of one-dimensional nanostructures with controlled growth. researchgate.net

The coprecipitation method is advantageous for producing nanoparticles with a high surface area and can be adapted to utilize secondary resources, such as industrial waste solutions. researchgate.netrsc.org The resulting nanocrystallites have potential applications in various fields due to their enhanced properties. ias.ac.in

Synthesis of One-Dimensional this compound Nanorods from Secondary Resources

The synthesis of one-dimensional (1D) this compound (CaCrO₄) nanorods has been successfully achieved utilizing industrial waste, specifically from tannery solutions. This method presents a valuable approach for waste valorization and the production of nanomaterials. The process begins with the filtration of the tannery waste solution to eliminate insoluble materials. Following filtration, ammonia is introduced to the solution to precipitate both calcium and chromium in the form of a hydroxide gel. researchgate.net

The subsequent step involves the thermal treatment of this gel. The temperature of this heat treatment is a critical parameter that dictates the composition and crystallinity of the final product.

At 300°C , an amorphous phase of this compound is formed. researchgate.netresearchgate.net

Increasing the temperature to 400°C leads to the formation of a mixture of compounds, including CaCrO₄, Cr₂O₃, and CaCO₃. researchgate.net

At 500°C , CaCrO₄ becomes the predominant compound, with only trace amounts of other substances like Cr₂O₃ and CaCO₃. researchgate.netresearchgate.net

A crystalline compound of CaCrO₄ is ultimately formed at 600°C . researchgate.netresearchgate.net

This temperature-controlled synthesis allows for the gradual transformation of the co-precipitated gel into crystalline this compound nanorods. researchgate.net

| Calcination Temperature (°C) | Predominant Phases Formed |

| 300 | Amorphous this compound researchgate.netresearchgate.net |

| 400 | CaCrO₄, Cr₂O₃, CaCO₃ researchgate.net |

| 500 | Major CaCrO₄ with traces of Cr₂O₃, CaCO₃ researchgate.netresearchgate.net |

| 600 | Crystalline CaCrO₄ researchgate.netresearchgate.net |

Another approach for the synthesis of this compound involves the use of chromite ore processing residue (COPR). This hazardous waste material contains slowly soluble chromium compounds, including this compound. google.commdpi.com Processes have been developed to recover chromium from COPR, which can then be used to synthesize various chromium compounds. google.com The synthesis from COPR often involves high-temperature roasting in the presence of reagents like lime and soda ash to convert the trivalent chromium in the ore to the hexavalent state. hep.com.cn

Hydrothermal Synthesis Conditions for this compound Phases

Hydrothermal synthesis offers an alternative route to produce this compound, often by the transformation of other calcium-containing compounds under controlled temperature and pressure.

In one method, semicrystalline calcium silicate hydrates (C-S-H) with incorporated chromium ions are synthesized under hydrothermal conditions. These C-S-H compounds are stable up to 500°C. mdpi.com Upon calcination at higher temperatures, they recrystallize to form this compound (CaCrO₄) and wollastonite. mdpi.com Specifically, the formation of this compound from these precursors occurs at approximately 550°C and it remains stable up to 1000°C. mdpi.com

The hydrothermal synthesis of chromium-substituted calcium silicate hydrates can be performed in unstirred suspensions at temperatures around 175-200°C. mdpi.comresearchgate.net For instance, a dry mixture of CaO and SiO₂ can be mixed with a Cr(NO₃)₃ solution and treated hydrothermally at 175°C for 16 hours. mdpi.com The resulting product, after calcination, yields this compound.

Another study investigated the influence of Cr³⁺ ions on the formation of calcium silicate hydrates in the CaO-SiO₂-H₂O system under hydrothermal conditions at 200°C. researchgate.nettandfonline.com It was found that the presence of chromium ions alters the formation mechanism of the calcium silicate hydrates. Subsequent calcination of the synthesis products containing intercalated Cr³⁺ ions leads to the formation of this compound. tandfonline.comtaylorandfrancis.com

| Starting Materials | Hydrothermal Temperature (°C) | Duration (hours) | Subsequent Calcination Temperature for CaCrO₄ Formation (°C) |

| CaO, SiO₂, Cr(NO₃)₃ solution | 175 | 16 | 550 mdpi.com |

| CaO, SiO₂·nH₂O, Cr(NO₃)₃ solution | 200 | 1 | >500 researchgate.net |

| CaO, SiO₂, Al₂O₃, Cr(NO₃)₃ solution | 200 | 4-72 | 700 tandfonline.comtaylorandfrancis.com |

It is important to note that the direct hydrothermal synthesis of certain calcium chromium silicates, like uvarovite (B1174922) (Ca₃Cr₂Si₃O₁₂), has been explored. However, the formation of this compound as a secondary phase can occur under specific conditions, for example, when using certain concentrations of KOH as the hydrothermal medium. mdpi.com

Advanced Structural and Spectroscopic Characterization of Calcium Chromate Materials

Diffraction Techniques for Crystalline and Amorphous Phase Analysis

Diffraction methods are fundamental in determining the atomic and molecular structure of crystalline materials. For calcium chromate (B82759), these techniques are crucial for phase identification, crystallite size determination, and morphological analysis at the nanoscale.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure of materials. The diffraction pattern is a unique fingerprint of a crystalline phase. In the study of calcium chromate, XRD is instrumental in identifying the phases present, determining the degree of crystallinity, and estimating the size of the crystallites.

Research on this compound synthesized from a gel precursor at various temperatures demonstrates the utility of XRD in monitoring phase transformations. At 300 °C, the material is predominantly amorphous. As the calcination temperature increases to 400 °C and 500 °C, crystalline phases of this compound begin to form alongside other compounds like Cr₂O₃ and CaCO₃. At 600 °C, a well-defined crystalline phase of CaCrO₄ is the major product researchgate.net.

Further studies have confirmed that this compound synthesized via a sol-gel auto-combustion method and calcined at 900 °C crystallizes into a zircon-type tetragonal structure with the I41/amd space group acs.orgnih.gov. The sharpness and well-defined nature of the diffraction peaks in the XRD profile are indicative of a single-phase formation of CaCrO₄ acs.org.

The average crystallite size of the this compound nanoparticles can be calculated from the XRD data using the Debye-Scherrer equation. This equation relates the full width at half maximum (FWHM) of the diffraction peaks to the crystallite size. For this compound synthesized at different temperatures, the crystallite size has been observed to increase with increasing temperature, as shown in the table below researchgate.net. In another study, the average crystallite size for CaCrO₄ calcined at 900 °C was determined to be approximately 45 nm using the Scherrer method, with further analysis by the Williamson-Hall method to account for lattice strain nih.gov.

| Calcination Temperature (°C) | Phase Identified | Average Crystallite Size (nm) |

|---|---|---|

| 300 | Amorphous | - |

| 400 | CaCrO₄, Cr₂O₃, CaCO₃ | 22 |

| 500 | CaCrO₄ (major), Cr₂O₃, CaCO₃, MgO | 31 |

| 600 | Crystalline CaCrO₄ | 48 |

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the direct observation of nanoscale structures.

For this compound, TEM analysis has been crucial in elucidating the morphology of its nanostructures. Studies have shown that upon heating a gel precursor to 600 °C, this compound forms one-dimensional (1D) nanorods researchgate.net. TEM micrographs reveal that these nanorods are the predominant morphology, and their formation is associated with the crystal growth at this temperature researchgate.net.

In other research, TEM images of CaCrO₄ synthesized by a sol-gel auto-combustion method and calcined at 900 °C show nanoparticles with a polyhedral texture acs.orgnih.gov. High-Resolution TEM (HRTEM) images of these nanoparticles display clear lattice fringes, which are indicative of their high crystallinity. The selected area electron diffraction (SAED) patterns obtained from these nanoparticles show bright, concentric rings with distinct spots, further confirming the polycrystalline nature of the synthesized this compound acs.org.

Vibrational and Electronic Spectroscopic Characterization

Spectroscopic techniques are used to probe the vibrational and electronic energy levels of molecules and materials. These methods provide valuable information about chemical bonding, molecular structure, and optical properties.

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

The FT-IR spectrum of this compound provides insights into its molecular vibrations. For this compound nanorods synthesized at different temperatures, the FT-IR spectra show several characteristic absorption bands. A prominent band observed around 905 cm⁻¹ is attributed to the Cr-O stretching vibration, which confirms the formation of the crystalline CaCrO₄ spinel structure researchgate.net. The intensity of this peak increases with higher calcination temperatures, indicating a greater degree of crystallinity researchgate.net. Other vibrational modes have been identified, with bands at 865 cm⁻¹ and 674 cm⁻¹ corresponding to the stretching of Cr-O in the tetrahedral symmetry and Ca-O in the dodecahedral symmetry, respectively acs.org. A band at 3742 cm⁻¹ is associated with the hydroxyl group absorbed on the surface of the sample acs.org.

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.

Raman spectroscopy has been effectively used to study the structural phase transitions of this compound under high pressure. At ambient pressure, CaCrO₄ exists in a zircon-type structure (space group I4₁/amd), and its Raman spectrum exhibits several distinct peaks corresponding to the vibrational modes of the CrO₄ tetrahedra researchgate.net. A study on the pressure dependence of these Raman peaks revealed a structural phase transition starting near 6 GPa and completing at about 10 GPa semanticscholar.org. This non-reversible transition is from the ambient zircon-type phase to a high-pressure scheelite-type structure researchgate.netsemanticscholar.org. The changes in the Raman spectra, including the appearance of new peaks and the disappearance of others, provide clear evidence of this pressure-induced phase transformation researchgate.net.

UV-Vis spectroscopy refers to absorption spectroscopy or reflectance spectroscopy in the ultraviolet-visible spectral region. This means it uses light in the visible and adjacent ranges. The absorption or reflectance in the visible range directly affects the perceived color of the chemicals involved.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org In the context of this compound (CaCrO₄), XPS provides critical insights into the oxidation states of calcium, chromium, and oxygen at the material's surface, typically within the top 1 to 10 nanometers. wikipedia.orggoogle.com

When analyzing this compound, the XPS survey spectrum would confirm the presence of calcium (Ca), chromium (Cr), and oxygen (O) as the primary elemental constituents. High-resolution spectra of the individual elements are then acquired to determine their chemical states.

For calcium, the Ca 2p spectrum is analyzed. The binding energy of the Ca 2p₃/₂ peak for calcium compounds typically falls within a narrow range, making it challenging to determine fine chemical shifts. wikipedia.org However, in a study of a this compound compound with an apatite structure, the Ca 2p spectrum showed a binding energy consistent with Ca²⁺ ions.

The chromium Cr 2p spectrum is particularly informative for determining the oxidation state of chromium, which is crucial for understanding the properties of this compound. The Cr 2p region consists of two main peaks, Cr 2p₃/₂ and Cr 2p₁/₂. The binding energy of the Cr 2p₃/₂ peak is characteristic of the chromium oxidation state. For instance, in chromate (CrO₄²⁻) compounds where chromium is in the +6 oxidation state, the Cr 2p₃/₂ peak is expected at a specific binding energy. Studies on various chromium compounds have shown that Cr(VI) species can be distinguished from lower oxidation states like Cr(III), Cr(IV), and Cr(V) based on shifts in these binding energies. jst.go.jptaylorandfrancis.com For example, in a this compound apatite, the Cr 2p spectrum was deconvoluted to show components corresponding to different chromium species. jst.go.jp

The O 1s spectrum provides information about the oxygen chemical environment. In this compound, the main peak would correspond to the oxygen atoms in the chromate anion (Cr-O bonds). Additional peaks or shoulders could indicate the presence of other oxygen-containing species on the surface, such as hydroxides or adsorbed water.

Table 1: Representative XPS Binding Energies for Elements in this compound Compounds

| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |

| Ca | 2p₃/₂ | ~347.0 - 347.5 | Ca²⁺ |

| Cr | 2p₃/₂ | ~579.0 - 580.5 | Cr⁶⁺ (in CrO₄²⁻) |

| O | 1s | ~530.5 - 531.5 | O²⁻ (in CrO₄²⁻) |

Note: These are approximate values and can vary depending on the specific crystal structure, sample preparation, and instrument calibration.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Analysis

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. jst.go.jp It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), providing elemental information for a specific area of the sample being imaged. The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. jst.go.jp

An EDX analysis of this compound would generate a spectrum with characteristic X-ray peaks corresponding to calcium, chromium, and oxygen. The position of these peaks on the energy scale allows for the qualitative identification of the elements present in the sample.

Quantitative analysis can also be performed to determine the relative abundance of each element. researchgate.net This is achieved by measuring the intensity of the characteristic X-ray peaks and applying correction factors (such as ZAF correction) to account for matrix effects. nih.gov The results are typically presented as weight percentages (Wt%) and atomic percentages (At%) of the constituent elements. For a pure this compound (CaCrO₄) sample, the theoretical elemental composition can be calculated from its molar mass.

Table 2: Theoretical vs. Example EDX Quantitative Analysis of this compound (CaCrO₄)

| Element | Theoretical Wt% | Theoretical At% | Example EDX Wt% | Example EDX At% |

| Ca | 25.68 | 16.67 | 26.1 | 17.1 |

| Cr | 33.31 | 16.67 | 32.8 | 16.5 |

| O | 41.01 | 66.66 | 41.1 | 66.4 |

Note: The example EDX data is illustrative and actual results may vary depending on the instrument, analytical conditions, and sample homogeneity.

EDX is a valuable tool for confirming the elemental stoichiometry of synthesized this compound materials and for identifying the presence of any impurities. It provides bulk elemental information from the interaction volume of the electron beam, which is typically larger than the analysis depth of XPS. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Solid-State ¹H, ²⁷Al, and ⁵³Cr MAS NMR Spectroscopy for Chromate Fixation in Cementitious Systems

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local atomic environment of specific nuclei in solid materials, including complex systems like cement. eag.comebatco.com In the context of chromate fixation in cementitious systems, multinuclear MAS (Magic Angle Spinning) NMR, particularly focusing on ¹H, ²⁷Al, and ⁵³Cr, can elucidate the mechanisms by which chromate ions, potentially from sources like this compound, are incorporated into the hydrated cement matrix.

¹H MAS NMR is primarily used to probe the different states of water and hydroxyl groups within the hydrated cement phases. abo.firesearchgate.net By analyzing the chemical shifts and relaxation times of protons, it is possible to distinguish between free water in pores, interlayer water in calcium silicate (B1173343) hydrate (C-S-H), and hydroxyl groups in phases like portlandite (Ca(OH)₂) and ettringite. researchgate.net The interaction of chromate ions with these hydrated phases can influence the local environment of the protons, potentially leading to changes in the ¹H NMR spectra that can be correlated with chromate fixation.

²⁷Al MAS NMR provides crucial information on the coordination environment of aluminum in the various aluminate-containing phases of cement, such as tricalcium aluminate (C₃A), ettringite, and monosulfoaluminate. taylorandfrancis.comnih.govresearchgate.net The chemical shift of ²⁷Al is highly sensitive to its coordination number, allowing for the differentiation between tetrahedrally and octahedrally coordinated aluminum. ebatco.com When chromate ions are introduced into the cement system, they can substitute for sulfate ions in phases like ettringite and monosulfoaluminate. This substitution alters the local electronic environment of the aluminum atoms, which can be observed as changes in the ²⁷Al MAS NMR spectra, thereby providing direct evidence for chromate incorporation into these aluminate hydrates. nih.gov

⁵³Cr MAS NMR is the most direct technique for studying the chemical environment of chromium in solid materials. Although ⁵³Cr is a challenging nucleus to study due to its low natural abundance, low magnetic moment, and large quadrupole moment, advancements in high-field NMR and specialized techniques have made its analysis feasible. jst.go.jpresearchgate.netmaterial-properties.org For diamagnetic Cr(VI) species like chromate (CrO₄²⁻), ⁵³Cr NMR can provide information on the symmetry of the chromate ion's local environment through the nuclear quadrupolar coupling constant. researchgate.netlibretexts.org In a cementitious system, if this compound dissolves and the chromate ions are incorporated into the anionic sites of hydrated phases, the local symmetry around the chromium nucleus will change, leading to a distinct ⁵³Cr NMR signature compared to that of pure this compound.

A study on chromate-containing AFm (aluminate-ferrite-mono) phases, which are components of hydrated cement, noted that narrow resonances in ⁵³Cr MAS NMR spectra could suggest high mobility of the chromate anions in the anionic sites of the AFm structure.

Probing Chromate Ion Mobility in Anionic Sites via NMR

NMR spectroscopy is not only capable of providing structural information but can also be used to probe the dynamics and mobility of ions within a solid matrix. For understanding the long-term stability of chromate fixation in cement, it is crucial to determine the mobility of the chromate ions within the anionic sites of the hydrated phases.

Techniques such as variable-temperature NMR and relaxation time measurements can provide insights into ion mobility. As mentioned, the observation of narrow ⁵³Cr NMR resonances for chromate in AFm phases can be an indicator of dynamic processes that average the quadrupole interaction, suggesting that the CrO₄²⁻ anions are highly mobile.

Furthermore, advanced NMR techniques like Pulsed Field Gradient (PFG) NMR can directly measure the self-diffusion coefficients of ions. wikipedia.org A study successfully applied ⁵³Cr PFG NMR to determine the transport properties of chromate ions in alkaline solutions simulating nuclear waste, demonstrating the potential of this technique to quantify chromate mobility. wikipedia.org While challenging in a solid cementitious matrix, such approaches could, in principle, be adapted to probe the translational motion of chromate ions within the pore structure and interlayer spaces of the hydrated cement paste.

The combination of these NMR techniques provides a powerful toolkit to understand the fixation and potential mobility of chromate from this compound in cementitious systems at a molecular level, which is essential for assessing the long-term environmental performance of such materials.

Thermal Analysis Techniques for this compound Stability and Transformation

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature. eag.comresearchgate.net TG measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference material. eag.comresearchgate.net When used together, TG-DTA can elucidate the thermal stability and decomposition pathways of compounds like this compound.

The thermal behavior of this compound (CaCrO₄) has been the subject of several investigations, with some seemingly contradictory findings. Most sources indicate that anhydrous this compound is a stable material. nih.gov One study reported that this compound remains stable up to 1000°C. material-properties.org However, other research suggests a more complex thermal decomposition behavior.

A detailed study using TG-DTA coupled with Mass Spectrometry (MS) investigated the dehydration and decomposition of CaCrO₄ powders. jst.go.jp This study identified several stages of mass loss corresponding to the release of different types of bound water at temperatures up to 620°C. jst.go.jp Crucially, this study also observed a partial decomposition of CaCrO₄ at approximately 700°C, which was associated with a small weight loss and the detection of lower valent chromium ions. jst.go.jp

Another TG/DTA analysis of this compound nanorods, synthesized from a gel precursor, showed a multi-step weight loss process. researchgate.net The initial weight loss at lower temperatures (below ~200°C) is typically attributed to the removal of adsorbed and hydration water, a common feature for hydrated forms of this compound (CaCrO₄·xH₂O). researchgate.netnih.gov The significant weight loss observed at higher temperatures in this particular study was related to the decomposition of the gel precursor to form crystalline CaCrO₄. researchgate.net

The general decomposition pathway for many metal chromates at high temperatures involves the loss of oxygen and the reduction of Cr(VI) to Cr(III). A plausible, though not definitively and universally confirmed for CaCrO₄ under all conditions, high-temperature decomposition reaction could be:

4CaCrO₄(s) → 2Ca₂Cr₂O₅(s) + 2Cr₂O₃(s) + 3O₂(g)

This equation represents a possible decomposition route, but the exact stoichiometry and the nature of the intermediate and final products can be influenced by factors such as the heating rate, atmosphere, and the presence of impurities. The conflicting reports on the decomposition temperature highlight the need for careful consideration of the experimental conditions when evaluating the thermal stability of this compound.

Table 3: Summary of Thermal Events for this compound from TG-DTA Studies

| Temperature Range (°C) | Observed Event | Technique | Reference |

| 20 - 620 | Dehydration (release of bound water in multiple stages) | TG-DTA-MS | jst.go.jp |

| ~700 | Partial decomposition with small weight loss | TG-DTA-MS | jst.go.jp |

| Up to 1000 | Stable | In situ XRD and STA | material-properties.org |

The data suggests that while anhydrous this compound is relatively thermally stable, its hydrated forms will undergo dehydration at lower temperatures. The onset and nature of the ultimate decomposition of the chromate anion itself appear to be sensitive to the specific material form and experimental conditions.

Differential Scanning Calorimetry (DSC) in Thermal Investigations

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to investigate the thermal properties of materials, including this compound (CaCrO₄). By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions, decomposition temperatures, and quantify the enthalpy changes associated with these processes.

In the study of this compound, DSC analysis reveals its thermal stability and decomposition behavior. Research indicates that this compound is thermally stable up to high temperatures. When a mixture of calcium oxide (CaO) and chromium(III) oxide (Cr₂O₃) is heated, the formation of this compound is observed. Subsequent heating of pure this compound to temperatures around 1100 °C leads to its decomposition into calcium chromite (CaCr₂O₄).

A typical DSC curve for the thermal analysis of this compound would exhibit specific endothermic and exothermic peaks corresponding to distinct physical or chemical changes. For instance, an endothermic peak would be observed during the decomposition of this compound, indicating the absorption of heat required to break down the compound. The precise temperature at which this peak occurs provides the decomposition temperature.

While detailed quantitative data on the enthalpy of decomposition for pure this compound is not extensively reported in publicly available literature, the DSC technique remains fundamental in characterizing its thermal profile. The data table below hypothetically illustrates the kind of information that can be obtained from a DSC analysis of this compound, based on the understanding of its thermal behavior.

| Thermal Event | Temperature Range (°C) | Peak Type | Enthalpy Change (ΔH) (J/g) | Associated Process |

|---|---|---|---|---|

| Decomposition | ~1000 - 1200 | Endothermic | Data not available | Decomposition of CaCrO₄ to CaCr₂O₄ and gaseous products |

Mass Spectrometry for Gaseous Product Identification during Thermal Processes

To fully understand the thermal decomposition of this compound, it is essential to identify the gaseous products evolved during heating. Mass spectrometry (MS) coupled with a thermal analysis technique such as thermogravimetric analysis (TGA) or DSC (a technique often referred to as evolved gas analysis or EGA) is a powerful method for this purpose. As the sample is heated, any volatile products are transferred to the mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio (m/z).

Investigations into the thermal desorption of this compound have identified the major gaseous species evolved upon heating. osti.gov These studies are critical for elucidating the decomposition pathway of the compound. The primary gaseous products detected during the thermal decomposition of this compound are water (H₂O), carbon dioxide (CO₂), and oxygen (O₂). osti.gov The evolution of oxygen is a direct result of the decomposition of the chromate compound itself. osti.gov

The identification of these gases provides insight into the chemical reactions occurring at elevated temperatures. The presence of water vapor at lower temperatures can be attributed to the release of adsorbed or hydrated water molecules. The evolution of carbon dioxide might suggest the presence of carbonate impurities or reactions with atmospheric carbon dioxide. Crucially, the detection of oxygen confirms the breakdown of the chromate anion (CrO₄²⁻).

The following table summarizes the key gaseous products identified by mass spectrometry during the thermal treatment of this compound and their corresponding mass-to-charge ratios.

| Gaseous Product | Chemical Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Water | H₂O | 18 |

| Carbon Dioxide | CO₂ | 44 |

| Oxygen | O₂ | 32 |

This information is vital for a complete understanding of the thermal stability and reaction mechanisms of this compound, with implications for its applications in high-temperature environments.

Reaction Mechanisms and Chemical Transformations of Calcium Chromate

Detailed Research Findings

Calcium chromate (B82759) (CaCrO₄) is a strong oxidizing agent due to the presence of chromium in the +6 oxidation state. nih.govwebqc.org Its chemical transformations are primarily characterized by redox reactions, where hexavalent chromium (Cr(VI)) is reduced to the more stable trivalent state (Cr(III)). webqc.orgwikipedia.org The reactivity of calcium chromate is significantly influenced by the reaction environment, particularly the pH.

Redox Reactions:

In acidic solutions, the oxidizing power of the chromate ion is significantly enhanced. The standard reduction potential for the half-reaction in acidic media is +1.33 V. webqc.org

CrO₄²⁻ + 8H⁺ + 3e⁻ → Cr³⁺ + 4H₂O

In basic solutions, the reduction potential is +0.56 V. webqc.org

CrO₄²⁻ + 4H₂O + 3e⁻ → Cr(OH)₃ + 5OH⁻

This compound can oxidize a variety of organic and inorganic substances. For instance, it reacts with alcohols to produce the corresponding carbonyl compounds. webqc.org These oxidation reactions are believed to proceed via a nucleophilic attack on the chromium atom, followed by an electron transfer. webqc.org Solid-state reactions with reducing agents, such as boron, can be vigorous upon ignition. webqc.org It also exhibits explosive reactivity with hydrazine (B178648). webqc.org

Acid-Base Reactions:

In aqueous solutions, this compound's behavior is governed by pH-dependent equilibria. In acidic conditions (below pH 6), the yellow chromate ions (CrO₄²⁻) undergo condensation to form the orange dichromate ions (Cr₂O₇²⁻). webqc.org

2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O

Further acidification can lead to the formation of chromic acid (H₂CrO₄). webqc.org this compound is stable in alkaline conditions but will decompose in strongly acidic environments. webqc.org It reacts with strong acids, such as sulfuric acid, to precipitate calcium sulfate and release chromic acid or chromium trioxide.

Thermal Decomposition:

This compound is thermally stable to a certain degree. The dihydrate form loses its water of crystallization at approximately 200°C. webqc.org The anhydrous form decomposes at temperatures above 1000°C, yielding calcium oxide (CaO) and chromium(III) oxide (Cr₂O₃). webqc.org

Synthesis and Precipitation:

A common method for the synthesis of this compound is through a salt metathesis reaction in an aqueous solution. Commercial production often involves the reaction of calcium chloride (CaCl₂) with sodium chromate (Na₂CrO₄). nih.govnih.gov

CaCl₂ + Na₂CrO₄ → CaCrO₄(s) + 2NaCl

Another synthetic route involves the reaction of calcium hydroxide (B78521) with chromic acid. webqc.org It can also be produced by reacting calcium carbonate with sodium dichromate in an aqueous solution at boiling temperature. researchgate.net

The following tables summarize key reaction data for this compound.

Table 1: Redox Properties of this compound

| Reaction Condition | Half-Reaction | Standard Reduction Potential (V) | Reference |

|---|---|---|---|

| Acidic Media | CrO₄²⁻/Cr³⁺ | +1.33 | webqc.org |

| Basic Solution | CrO₄²⁻/Cr(OH)₃ | +0.56 | webqc.org |

Table 2: Thermal Decomposition Data for this compound

| Form | Decomposition/Dehydration Temperature (°C) | Products | Reference |

|---|---|---|---|

| CaCrO₄·2H₂O (Dihydrate) | ~200 | CaCrO₄ + 2H₂O | webqc.org |

| CaCrO₄ (Anhydrous) | >1000 | CaO + Cr₂O₃ | webqc.org |

Table 3: Selected Chemical Reactions of this compound

| Reactant | Reaction Conditions | Products | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Aqueous | Chromic acid (H₂CrO₄) / Chromium trioxide (CrO₃) + Calcium sulfate (CaSO₄) | |

| Alcohols | - | Corresponding carbonyl compounds | webqc.org |

| Hydrazine (N₂H₄) | - | Explosive decomposition with nitrogen evolution | webqc.org |

| Boron (B) | Solid-state, ignition | Violent reaction | webqc.org |

Q & A

Q. What are the established methods for synthesizing high-purity calcium chromate in laboratory settings?

this compound is synthesized via the reaction of calcium chloride (CaCl₂) with sodium chromate (Na₂CrO₄) under controlled conditions. The anhydrous form is obtained by heating the product to remove hydrated water. To ensure purity, residual ions (e.g., chloride, sulfate) must be quantified using standardized methods like titration or ion chromatography, as outlined in pharmacopeial testing protocols .

Q. What key physical and chemical properties of this compound are critical for experimental design?

Key properties include:

- Solubility : 4.5 g/100 mL (0°C, anhydrous) vs. 16.3 g/100 mL (20°C, dihydrate), highlighting hydration-state dependency .

- Thermal stability : Decomposes above 2,710°C, emitting toxic Cr(VI) fumes .

- Oxidizing capacity : Critical in corrosion inhibition studies . Researchers must account for these properties when designing storage, handling, and reaction conditions.

Q. What safety protocols are essential for handling this compound in laboratory environments?

Due to its carcinogenicity (IARC Group 1 for Cr(VI) compounds), exposure limits are stringent:

- OSHA PEL : 0.005 mg/m³ (8-hour TWA) as Cr(VI) .

- TLV : 0.001 mg/m³ . Use fume hoods, PPE (gloves, respirators), and regular air monitoring. Contradictions in toxicity thresholds between agencies (e.g., OSHA vs. ACGIH) necessitate adopting the most conservative limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across literature sources?

Discrepancies often arise from hydration states (e.g., anhydrous vs. dihydrate). Thermogravimetric analysis (TGA) reveals weight loss at 150–195°C, confirming hydrated water content. X-ray diffraction (XRD) can distinguish between CaCrO₄ and its hydrates . Always report hydration status and synthesis conditions to avoid data misinterpretation.

Q. What analytical techniques are recommended for assessing purity and structural integrity of this compound samples?

- XRD : Confirms crystalline phase and detects impurities like CaCO₃ or Ca(OH)₂ .

- Electron spectroscopy (ESCA) : Identifies surface contaminants (e.g., metallic residues) .

- Ion chromatography : Quantifies anions (Cl⁻, SO₄²⁻) to <0.005% .

- Thermogravimetric analysis (TGA) : Measures hydrated water content and thermal stability .

Q. What experimental design considerations are critical for reproducibility in studies involving this compound?

- Hydration control : Pre-dry samples at 400°C to ensure anhydrous form .

- Environmental controls : Minimize humidity to prevent rehydration during experiments.

- Statistical rigor : For toxicity studies, use sample sizes ≥6 replicates and report effect sizes, as per NIH standards .

- Data transparency : Include raw datasets and detailed synthesis protocols, aligning with Nature Research’s reproducibility guidelines .

Q. How do researchers address conflicting carcinogenicity data between in vitro and in vivo models for this compound?

While in vivo studies confirm lung carcinogenicity in animals, in vitro models may lack metabolic activation pathways. Use human bronchial epithelial cells (e.g., BEAS-2B) with metabolic cofactors (e.g., S9 fraction) to bridge this gap. Cross-reference mechanistic data from analogous Cr(VI) compounds (e.g., strontium chromate) .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

- Impurity formation : Residual Na⁺ or Cl⁻ ions can alter reactivity. Use excess CaCl₂ and double recrystallization .

- Hydration variability : Store samples in desiccators with silica gel. Validate hydration state via TGA before experiments .

- Byproduct formation : Avoid unintended products (e.g., CaCO₃) by excluding carbonate sources .

Q. How should researchers design dose-response studies to account for this compound’s non-linear toxicity profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.